molecular formula C20H25NO2 B5657205 N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No.: B5657205
M. Wt: 311.4 g/mol
InChI Key: XPVADVQRANUTNW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxy and methyl groups on the aromatic rings, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: A condensation reaction between 2,6-dimethylaniline and 4-methoxy-3-methylbenzaldehyde forms an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with butanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-4-(4-hydroxy-3-methylphenyl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)butanamide: Lacks the methyl group on the aromatic ring.

    N-(2,6-dimethylphenyl)-4-(4-methylphenyl)butanamide: Lacks the methoxy group on the aromatic ring.

Uniqueness

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of functional groups influences its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-7-5-8-15(2)20(14)21-19(22)10-6-9-17-11-12-18(23-4)16(3)13-17/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVADVQRANUTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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